4-(1,1-ジオキシドイソチアゾリジン-2-イル)安息香酸

説明

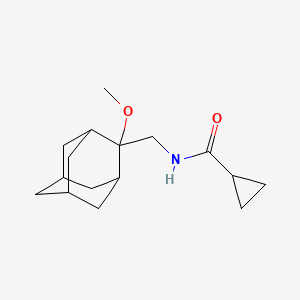

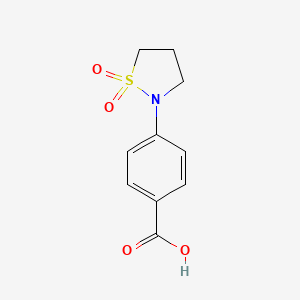

“4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has an average mass of 241.264 Da and a Monoisotopic mass of 241.040878 Da .

Molecular Structure Analysis

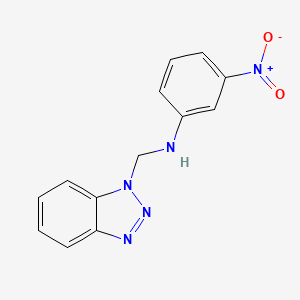

The molecular structure of “4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid” consists of a benzoic acid group attached to a 1,1-dioxidoisothiazolidin-2-yl group . The SMILES representation of the molecule is C1CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C1 .科学的研究の応用

- DTBは、抗がん剤としての可能性について調査されています。研究者は、DTBのがん細胞株に対する効果を探求し、細胞毒性と腫瘍増殖抑制能を評価しています。 いくつかの研究では、既存の化学療法薬との併用療法に有望な候補となる可能性があることを示唆しています .

- DTBは抗酸化活性を示し、酸化ストレス関連疾患の文脈において関連性があります。それはフリーラジカルを消去し、細胞を損傷から保護します。 その作用機序と潜在的な治療用途に関する調査は継続されています .

- 炎症は、さまざまな疾患において重要な役割を果たします。DTBは、その抗炎症作用について研究されています。 炎症性経路を調節するため、関節リウマチや炎症性腸疾患などの状態における潜在的な標的となる可能性があります .

- アルツハイマー病やパーキンソン病などの神経変性疾患は、神経細胞の損傷を特徴としています。DTBは、神経細胞を保護し、認知機能を維持することに有望な結果を示しています。 研究者は、その神経保護メカニズムと潜在的な臨床応用を探求しています .

- DTBは、特定の病原体に対して抗菌効果を示します。研究者は、グラム陽性菌とグラム陰性菌の両方に対するその有効性を調査してきました。 さらなる研究は、その抗菌特性を最適化し、新しい抗生物質としての可能性を探求することを目指しています .

- DTBは金属イオンをキレートすることができます。これは、金属過剰症と重金属毒性の文脈において重要です。 鉄、銅、亜鉛などの金属に結合し、体内のそれらの除去または調節を促進する可能性があります .

抗がん研究

抗酸化作用

抗炎症効果

神経保護

抗菌活性

金属キレート

これらの多様な用途は、4-(1,1-ジオキシドイソチアゾリジン-2-イル)安息香酸の多面的性質を強調し、さまざまな科学的および医学的文脈におけるその可能性を浮き彫りにしています。研究者は、そのメカニズムを解明し、新しい治療方法を探求し続けています。 詳細や追加の分野が必要な場合は、お気軽にお問い合わせください

特性

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRLGJUQBZUHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-52-4 | |

| Record name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)

![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)

![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)